molecular formula C14H14N4O B2780596 3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one CAS No. 2241131-19-9

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one

Cat. No.: B2780596
CAS No.: 2241131-19-9
M. Wt: 254.293
InChI Key: YFQLSGSKXVSNRX-UHFFFAOYSA-N
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Description

“3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one” is an organic compound with the CAS Number: 2241131-19-9 . It has a molecular weight of 254.29 .


Synthesis Analysis

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(3-(pyrimidin-5-yl)phenyl)piperazin-2-one . The InChI code is 1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19) .


Chemical Reactions Analysis

The synthesis of this compound involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 254.29 .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor that shares a similar pyrimidinylpiperazine structure, highlighting its rapid absorption and the primary metabolic pathways involved in its elimination in rats, dogs, and humans (Sharma et al., 2012).

Antiproliferative Activity

Another research demonstrated the synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, revealing potential anticancer properties. This study suggests the therapeutic potential of these compounds in oncology (Mallesha et al., 2012).

Antimicrobial Activity

The antimicrobial activity of novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including pyrimidin-2-ylpiperazine derivatives, was evaluated. This work suggests the promise of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Neuropharmacological Effects

Research on 1-(2-Pyrimidinyl)-piperazine, a metabolite of antidepressant/anxiolytic agents, explored its effects on noradrenergic neurotransmission. Such studies contribute to understanding the neuropharmacological mechanisms of drugs containing the pyrimidinylpiperazine moiety (Blier et al., 1991).

Dual Immunoregulatory Effects

Pyrimidylpiperazine derivatives have been identified as dual regulators of pro- and anti-inflammatory cytokines, offering potential therapeutic strategies for conditions characterized by cytokine dysregulation. This dual regulation mechanism was demonstrated in a study using a synthetic derivative to protect mice from endotoxin-induced shock (Fukuda et al., 2000).

Safety and Hazards

The safety information and MSDS for “3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one” can be found at the provided link .

Properties

IUPAC Name

3-(3-pyrimidin-5-ylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLSGSKXVSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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